1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
Research in organometallic chemistry has explored the use of triazole-based ligands for designing novel catalysts. For instance, half-sandwich Ruthenium(II) complexes incorporating 1,2,3-triazole-based organosulfur/-selenium ligands have been investigated for their catalytic activities. These studies highlight the potential of triazole derivatives in enhancing catalytic efficiencies for reactions such as alcohol oxidation and transfer hydrogenation of ketones, pointing towards the versatility of triazole and its derivatives in catalysis and organometallic complexes (Saleem et al., 2013).
Antimicrobial Research
Triazole derivatives have been evaluated for their antimicrobial properties, showcasing their potential as antibacterial and antifungal agents. A study on novel 1,2,4-triazole derivatives revealed significant antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents. This research area is particularly relevant given the ongoing need for novel antibiotics and antifungals to combat resistant strains of bacteria and fungi (Jadhav et al., 2017).
Enzyme Inhibition
Compounds featuring triazole and piperidine moieties have been studied for their potential as enzyme inhibitors, which is crucial for therapeutic applications, especially in treating diseases such as Alzheimer's. The synthesis and biological evaluation of such compounds highlight their importance in medicinal chemistry, offering pathways for the development of new drugs with specific enzyme inhibitory activities (Sugimoto et al., 1990).
Molecular Docking and Drug Design
Triazole derivatives have been subject to molecular docking studies to evaluate their binding affinities towards specific protein targets, a key step in drug design and development. Such studies can provide valuable insights into the structural requirements for the activity of triazole derivatives against various diseases, demonstrating the compound's potential in the realm of computational chemistry and drug discovery (Karayel, 2021).
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-27-21(31)29(16-9-3-2-4-10-16)19(26-27)15-8-7-13-28(14-15)20(30)17-11-5-6-12-18(17)22(23,24)25/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBYSMDWQTQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.